2-Formylpropionic Acid Ethyl Ester
Overview
Description
It is a colorless to almost colorless clear liquid with a molecular weight of 130.14 g/mol . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Formylpropionic Acid Ethyl Ester can be synthesized through the esterification of 2-formylpropionic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
2-Formylpropionic Acid Ethyl Ester undergoes several types of chemical reactions, including:
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Various nucleophiles can be used to substitute the ester group under suitable conditions.
Major Products Formed
Hydrolysis: 2-Formylpropionic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
2-Formylpropionic Acid Ethyl Ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Formylpropionic Acid Ethyl Ester involves its reactivity as an ester. In biochemical pathways, esters can be hydrolyzed by esterases to form the corresponding acids and alcohols. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
2-Formylpropionic Acid Ethyl Ester can be compared with other esters such as:
Ethyl Acetate: Similar esterification reactions but with different applications and properties.
Methyl Butyrate: Another ester with distinct odor and uses in the flavor industry.
Ethyl Propionate: Similar structure but different reactivity and applications.
These comparisons highlight the unique properties and applications of this compound in various fields.
Properties
IUPAC Name |
ethyl 2-methyl-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-9-6(8)5(2)4-7/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCYNVCCODBCOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447535 | |
Record name | 2-Formylpropionic Acid Ethyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27772-62-9 | |
Record name | 2-Formylpropionic Acid Ethyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-Formylpropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using Ethyl 2-Formylpropionate in this specific synthesis of isopyrimidine nucleosides?
A1: The research highlights the successful synthesis of isopyrimidine nucleosides, specifically focusing on the production of 3-methyl-2-thiothymine or 3-methyl-2-thiouracil. These compounds are formed through the reaction of 1-methylthiourea with either Ethyl 2-Formylpropionate or Ethyl 3,3-diethoxypropionate. [] This reaction pathway was then adapted to synthesize various isopyrimidine nucleosides, including 3-(β-D-glucopyranosyl) uracil, 3-(β-D-glucopyranosyl)-2-thiouracil, 3-(β-D-glucopyranosyl)-2-thiothymine, and 3-(β-D-ribofuranosyl)-2-thiouracil (2-isothiouridine). []
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